1-Phenyl-1-propyne

Catalog No.
S588390
CAS No.
673-32-5
M.F
C9H8
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1-propyne

CAS Number

673-32-5

Product Name

1-Phenyl-1-propyne

IUPAC Name

prop-1-ynylbenzene

Molecular Formula

C9H8

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3

InChI Key

GHUURDQYRGVEHX-UHFFFAOYSA-N

SMILES

CC#CC1=CC=CC=C1

Synonyms

1-phenyl-1-propyne

Canonical SMILES

CC#CC1=CC=CC=C1

As a Starting Material for Organic Synthesis

Due to its reactive alkyne group (C≡C) and a phenyl ring (benzene attached with a single carbon), 1-Phenyl-1-propyne serves as a valuable building block for synthesizing complex molecules. Research has explored its use in:

  • Addition Reactions

    The presence of the triple bond allows for various addition reactions, such as cycloadditions to form cyclic structures Sigma-Aldrich: .

  • Polymerization

    Studies have investigated the use of catalysts like Tantalum pentachloride (TaCl₅) and Niobium pentachloride (NbCl₅) to polymerize 1-Phenyl-1-propyne Sigma-Aldrich: .

Studying Surface Interactions

The interaction of molecules with surfaces is crucial in various fields, including catalysis and tribology (study of friction). Research has employed 1-Phenyl-1-propyne to understand its adsorption and bonding properties on surfaces like Cu(111) using techniques like temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) Sigma-Aldrich: .

Other Areas of Investigation

Scientific exploration of 1-Phenyl-1-propyne extends to other areas as well:

  • Enzyme Inhibition

    Studies have reported its potential as an inhibitor of dopamine beta-hydroxylase, an enzyme involved in the breakdown of dopamine, a neurotransmitter Sigma-Aldrich: .

  • Kinetic Isotope Effect Studies

    Researchers have utilized 1-Phenyl-1-propyne to develop methods for measuring kinetic isotope effects, which provide insights into reaction mechanisms Sigma-Aldrich: .

1-Phenyl-1-propyne, also known as (2-Methylethynyl)benzene, is an organic compound with the molecular formula C9H8. It appears as a clear yellow liquid and has a molecular weight of 116.16 g/mol. This compound features a phenyl group attached to a propyne moiety, categorizing it within the alkyne family. It serves as an important intermediate in various

  • Hydrogenation: This compound can be hydrogenated to produce 1-phenylpropane using catalysts such as palladium on carbon under a hydrogen gas atmosphere .
  • Addition Reactions: It can react with halogens and hydrogen halides, leading to the formation of halogenated derivatives. For instance, reacting with bromine yields 1-phenyl-1,2-dibromo-1-propene .
  • Polymerization: The compound can undergo polymerization facilitated by catalysts like tantalum pentachloride and niobium pentachloride, resulting in various polymeric forms .

1-Phenyl-1-propyne exhibits significant biological activity as an inhibitor of dopamine beta-hydroxylase, an enzyme crucial for synthesizing norepinephrine from dopamine. This inhibition alters neurotransmitter levels, impacting the catecholamine biosynthesis pathway . The compound's interaction with this enzyme suggests potential implications for neurological studies and therapeutic applications.

The synthesis of 1-Phenyl-1-propyne can be achieved through several methods:

  • Reaction of Phenylacetylene with Methyl Iodide: This method involves using a strong base like sodium amide to facilitate the reaction .
  • Co-catalyzed Reactions: Another method includes co-catalyzed reactions between cyclopentene and 1-phenyl-1-propyne .
  • Industrial Production: In industrial settings, polymerization of phenylacetylene using tantalum pentachloride and niobium pentachloride is commonly employed to produce this compound efficiently .

Studies on 1-Phenyl-1-propyne have revealed its role in biochemical pathways, particularly its interaction with dopamine beta-hydroxylase. The inhibition of this enzyme affects neurotransmitter levels, which could have implications for understanding mood disorders and other neurological conditions. The temporal effects of this compound in laboratory settings indicate that its activity may vary over time due to stability and degradation factors .

Several compounds share structural or functional similarities with 1-Phenyl-1-propyne. Here are some noteworthy comparisons:

Compound NameMolecular FormulaKey Features
PhenylacetyleneC8H6A simpler alkyne that serves as a precursor
2-MethylphenylacetyleneC10H10Contains an additional methyl group on the phenyl
3-PhenylpropyneC10H10Similar structure but differs in the position of phenyl group

Uniqueness of 1-Phenyl-1-propyne

What distinguishes 1-Phenyl-1-propyne from these similar compounds is its specific role as an inhibitor of dopamine beta-hydroxylase, which is not a characteristic shared by all related alkynes. Furthermore, its applications in both chemical synthesis and biological research highlight its versatility compared to other compounds in the same category.

XLogP3

3

Boiling Point

183.0 °C

UNII

448376BFQC

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

673-32-5

Wikipedia

1-phenyl-1-propyne

Dates

Modify: 2023-08-15
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem

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